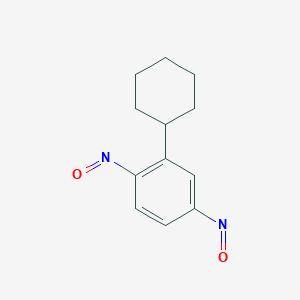
2-Cyclohexyl-1,4-dinitrosobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-1,4-dinitrosobenzene is an organic compound characterized by the presence of a cyclohexyl group attached to a benzene ring, which is further substituted with two nitroso groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1,4-dinitrosobenzene typically involves the nitration of cyclohexylbenzene followed by the reduction of the nitro groups to nitroso groups. One common method involves the use of nitric acid and sulfuric acid to nitrate cyclohexylbenzene, forming 2-cyclohexyl-1,4-dinitrobenzene. This intermediate is then reduced using a suitable reducing agent, such as iron powder in the presence of hydrochloric acid, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-1,4-dinitrosobenzene undergoes various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitroso groups can be reduced to amino groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 2-Cyclohexyl-1,4-dinitrobenzene.
Reduction: 2-Cyclohexyl-1,4-diaminobenzene.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
2-Cyclohexyl-1,4-dinitrosobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-1,4-dinitrosobenzene involves its interaction with various molecular targets. The nitroso groups can participate in redox reactions, leading to the formation of reactive intermediates that can interact with nucleophiles or electrophiles. These interactions can result in the modification of biomolecules, such as proteins and nucleic acids, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Dinitrobenzene: Similar structure but lacks the cyclohexyl group.
2-Cyclohexyl-1,4-diaminobenzene: Similar structure but with amino groups instead of nitroso groups.
2,4,6-Trinitrosobenzene: Contains three nitroso groups on the benzene ring.
Uniqueness
2-Cyclohexyl-1,4-dinitrosobenzene is unique due to the presence of both a cyclohexyl group and nitroso groups, which confer distinct chemical properties and reactivity. The cyclohexyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules. The nitroso groups offer redox activity, making the compound useful in various chemical and biological applications .
Properties
CAS No. |
118622-44-9 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-cyclohexyl-1,4-dinitrosobenzene |
InChI |
InChI=1S/C12H14N2O2/c15-13-10-6-7-12(14-16)11(8-10)9-4-2-1-3-5-9/h6-9H,1-5H2 |
InChI Key |
YGMPRRUFNNIEBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C=CC(=C2)N=O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


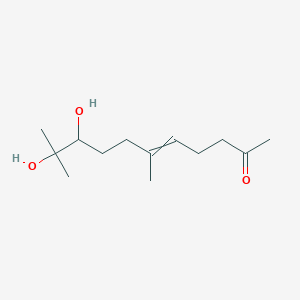
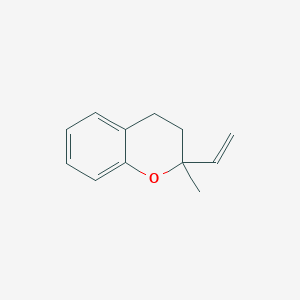
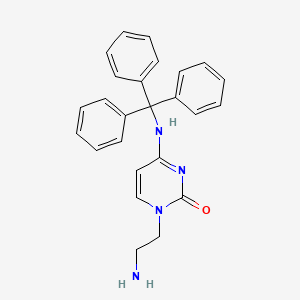

![2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol](/img/structure/B14287241.png)
![9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline](/img/structure/B14287242.png)
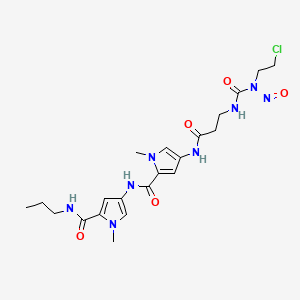
![4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-dipropylcyclopenta[b]pyran](/img/structure/B14287248.png)
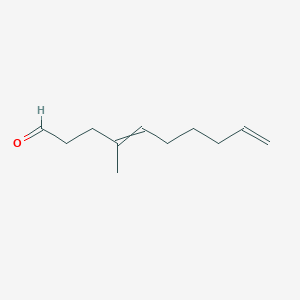
![N-[2-(2-Hydroxyethoxy)ethyl]hexanamide](/img/structure/B14287255.png)
![(1,3-Phenylene)bis[([1,1'-biphenyl]-4-yl)methanone]](/img/structure/B14287262.png)
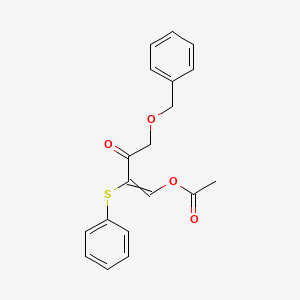
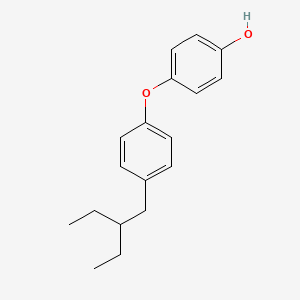
![(2R)-1,4-Dioxaspiro[4.4]nonane-2-carboxaldehyde](/img/structure/B14287293.png)
